molecular formula C4H7NO4 B1591664 Monosodium L-aspartate CAS No. 34345-47-6

Monosodium L-aspartate

Cat. No.: B1591664
CAS No.: 34345-47-6
M. Wt: 133.10 g/mol
InChI Key: CKLJMWTZIZZHCS-REOHCLBHSA-N
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Description

Monosodium L-aspartate, also known as L-Aspartic acid sodium salt monohydrate, is used as a principal neurotransmitter for fast synaptic excitation . It can be used in studies that involve analyzing the diffusion coefficients and osmotic coefficients of amino acids in aqueous solutions .


Synthesis Analysis

According to the literature, cell factories for producing L-aspartate and its derivatives have been developed . A Taylor dispersion technique has been used for measuring mutual diffusion coefficients of binary aqueous solutions of L-aspartic acid, an associated electrolyte, and the corresponding salt sodium L-aspartate .


Molecular Structure Analysis

The linear formula of this compound is HO2CCH2CH(NH2)CO2Na · H2O . It has a molecular weight of 173.10 .


Chemical Reactions Analysis

L-aspartic acid and its derivatives take part in metabolic reactions, including the biosynthesis of polypeptides and proteins, and the synthesis of nucleotides . They also play an important role in different industrial applications .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It is soluble in cold water .

Scientific Research Applications

Metabolic Engineering and Bioproduction

Monosodium L-aspartate is pivotal in the field of metabolic engineering. For instance, in a study by Piao et al. (2019), a novel metabolic engineering route was explored for the production of L-aspartate using biomass resources. They successfully engineered Escherichia coli to produce L-aspartate and its derivative β-alanine with high stoichiometric yield. This study is significant for the biotechnological production of L-aspartate and related chemicals.

Pharmacological Studies

In pharmacology, L-aspartate has been investigated for its potential protective effects. For example, a study by Okoye et al. (2016) examined the effects of monosodium L-glutamate administration on reproductive parameters and serum biochemistry in male rabbits. Another study by Mohamed et al. (2017) investigated the protective effects of ascorbic acid against the toxic effects of monosodium glutamate on the spleen of adult male albino rats.

Neurobiology and Memory Research

This compound is also significant in neurobiology and memory research. Gibbs et al. (2004) conducted a study to understand the role of glutamate in short-term memory formation. They found that increasing extracellular glutamate levels through the injection of L-aspartic acid beta-hydroxamate inhibited short-term memory formation in chicks, suggesting a critical role of glutamate in memory processes.

Environmental and Toxicological Studies

Environmental and toxicological studies have also employed this compound. For instance, Mahoney et al. (2015) investigated the environmental impacts of arsenic from monosodium methylarsenate applications to turfgrass. This research is crucial for understanding and mitigating the environmental consequences of chemicals related to L-aspartate.

Hydrogel Research

Finally, this compound plays a role in the development of hydrogels. A study by Vakili and Rahneshin (2013) synthesized and characterized novel hydrogels based on starch and L-aspartic acid. These hydrogels exhibited temperature-responsive swelling behavior and pH sensitivity, demonstrating their potential in delivery systems and other applications.

Mechanism of Action

L-Aspartate plays a vital role in the biosynthesis of an aspartic family of amino acids, namely lysine, threonine, and methionine . It is also used as a principal neurotransmitter for fast synaptic excitation .

Future Directions

With the development of novel technologies and increased investments in synthetic biology, it is promising to realize sustainable production of L-aspartate and its derivatives at the industrial scale in the future .

Properties

IUPAC Name

(2S)-2-aminobutanedioic acid
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InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)C(=O)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
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Molecular Formula

C4H7NO4
Record name L-ASPARTIC ACID
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Related CAS

25608-40-6, Array
Record name Poly(L-aspartic acid)
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DSSTOX Substance ID

DTXSID7022621
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Molecular Weight

133.10 g/mol
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Physical Description

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless
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Solubility

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol)
Record name Aspartic acid
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Density

1.6603 at 13 °C, 1.7 g/cm³
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Vapor Pressure

0.0000013 [mmHg]
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Mechanism of Action

There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle.
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Color/Form

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods

CAS No.

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6
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Melting Point

270-271 °C, 270 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monosodium L-aspartate
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Monosodium L-aspartate
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Reactant of Route 3
Monosodium L-aspartate
Reactant of Route 4
Reactant of Route 4
Monosodium L-aspartate
Reactant of Route 5
Monosodium L-aspartate
Reactant of Route 6
Monosodium L-aspartate

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